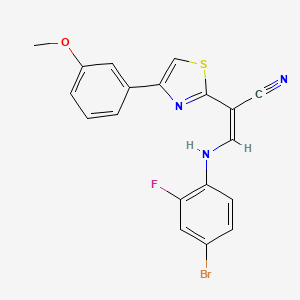

![molecular formula C12H12ClN3OS B2522017 5-氯-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)噻吩-2-甲酰胺 CAS No. 2034588-22-0](/img/structure/B2522017.png)

5-氯-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

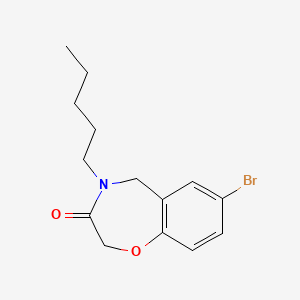

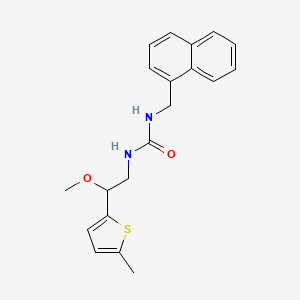

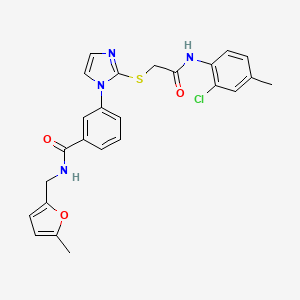

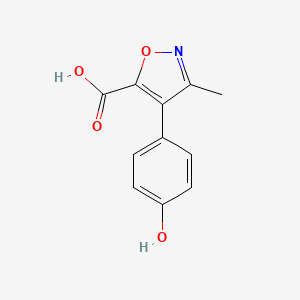

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Typically, the synthesis of complex organic molecules involves the use of protecting groups, which are used to prevent certain parts of the molecule from reacting at undesired stages of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely result in a fairly rigid structure. The electron-rich sulfur atom in the thiophene ring and the nitrogen atoms in the pyrazole and pyridine rings could potentially participate in various types of chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxamide group can participate in a variety of reactions, including hydrolysis, reduction, and condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .科学研究应用

抗乙型肝炎病毒(HBV)活性

该化合物已被研究为治疗乙型肝炎病毒(HBV)的潜在核心蛋白变构调节剂(CpAM)。CpAMs 是 HBV 治疗的有吸引力的候选药物。 研究人员发现一系列4,5,6,7-四氢吡唑并[1,5-a]吡嗪 (THPP) 衍生物有效抑制了多种核苷(酸)抗性 HBV 变体 。 在 HBV AAV 小鼠模型中,先导化合物 45 口服给药后显着抑制了 HBV DNA 病毒载量 .

未来方向

作用机制

Target of Action

Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, have been found to be potent inhibitors of bruton’s tyrosine kinase (btk) .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .

Biochemical Pathways

It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Pharmacokinetics

It’s reported that a similar compound can inhibit hbv dna viral load when orally administered in an hbv aav mouse model .

Result of Action

Similar compounds have been found to effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Action Environment

It’s worth noting that the efficacy of similar compounds can be observed in an hbv aav mouse model .

属性

IUPAC Name |

5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-3,5,8H,4,6-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYJYNBXSILCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)